Cas no 1361701-38-3 (3-(Aminomethyl)-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-5-carboxylic acid)

3-(Aminomethyl)-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-5-carboxylic acid is a fluorinated pyridine derivative with a multifunctional structure, featuring an aminomethyl group, difluoromethyl, and trifluoromethyl substituents. This compound is of interest in pharmaceutical and agrochemical research due to its unique electronic and steric properties conferred by the fluorine atoms. The carboxylic acid moiety enhances its potential for further derivatization, making it a versatile intermediate for synthesizing biologically active molecules. Its distinct substitution pattern may contribute to improved metabolic stability and binding affinity in target applications. The compound's structural complexity allows for precise modulation of physicochemical properties, supporting its utility in drug discovery and material science.
3-(Aminomethyl)-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-5-carboxylic acid structure
1361701-38-3 structure
商品名:3-(Aminomethyl)-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-5-carboxylic acid
CAS番号:1361701-38-3
MF:C9H7F5N2O2
メガワット:270.156099557877
CID:4932598

3-(Aminomethyl)-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-5-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 3-(Aminomethyl)-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-5-carboxylic acid
    • インチ: 1S/C9H7F5N2O2/c10-7(11)5-3(1-15)6(9(12,13)14)16-2-4(5)8(17)18/h2,7H,1,15H2,(H,17,18)
    • InChIKey: XBQCVLQOCPNTOZ-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C(C(=O)O)=CN=C(C(F)(F)F)C=1CN)F

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 9
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 310
  • 疎水性パラメータ計算基準値(XlogP): -1.5
  • トポロジー分子極性表面積: 76.2

3-(Aminomethyl)-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-5-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A022000584-500mg
3-(Aminomethyl)-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-5-carboxylic acid
1361701-38-3 97%
500mg
$1,019.20 2022-03-01
Alichem
A022000584-1g
3-(Aminomethyl)-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-5-carboxylic acid
1361701-38-3 97%
1g
$1,596.00 2022-03-01

3-(Aminomethyl)-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-5-carboxylic acid 関連文献

3-(Aminomethyl)-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-5-carboxylic acidに関する追加情報

Introduction to 3-(Aminomethyl)-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-5-carboxylic acid (CAS No. 1361701-38-3) and Its Emerging Applications in Chemical Biology

3-(Aminomethyl)-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-5-carboxylic acid, identified by the CAS number 1361701-38-3, is a sophisticated organic compound that has garnered significant attention in the field of chemical biology due to its unique structural features and potential therapeutic applications. This compound belongs to the pyridine carboxylic acid class, characterized by a pyridine core substituted with multiple functional groups, including an amino methyl group, difluoromethyl, trifluoromethyl, and a carboxylic acid moiety. These substituents not only contribute to its distinct chemical properties but also open up diverse possibilities for its utility in drug discovery and molecular research.

The structural composition of 3-(Aminomethyl)-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-5-carboxylic acid imparts several advantageous characteristics that make it a valuable scaffold for medicinal chemistry. The presence of the amino methyl group at the 3-position facilitates nucleophilic substitution reactions, enabling the facile introduction of additional functional groups or bioactive moieties. The difluoromethyl and trifluoromethyl groups, located at the 4- and 2-positions respectively, enhance lipophilicity and metabolic stability, which are critical factors in drug design. Furthermore, the carboxylic acid functionality at the 5-position allows for further derivatization through esterification or amidation, broadening its synthetic versatility.

In recent years, there has been a surge in research focusing on heterocyclic compounds as pharmacophores due to their prevalence in biologically active molecules. Pyridine derivatives, in particular, have been extensively studied for their role in modulating various biological pathways. The compound 3-(Aminomethyl)-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-5-carboxylic acid exemplifies this trend, as it combines multiple pharmacologically relevant substituents into a single molecular framework. This integration not only simplifies drug development processes but also enhances the compound's potential as an intermediate in the synthesis of more complex therapeutic agents.

One of the most compelling aspects of 3-(Aminomethyl)-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-5-carboxylic acid is its potential application in the development of small-molecule inhibitors targeting enzyme-catalyzed reactions. The pyridine core serves as an excellent binding platform for enzymes due to its ability to form hydrogen bonds and π-stacking interactions with biological targets. The electron-withdrawing nature of the difluoromethyl and trifluoromethyl groups can further enhance binding affinity by modulating electronic properties at key interaction sites. Such features make this compound a promising candidate for inhibiting kinases, proteases, and other enzymes involved in critical cellular processes.

Recent advancements in computational chemistry have enabled more accurate predictions of molecular interactions, which has accelerated the discovery of novel bioactive compounds. Virtual screening methods have been particularly effective in identifying potential hits from large compound libraries. In this context, 3-(Aminomethyl)-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-5-carboxylic acid has been computationally analyzed to assess its binding affinity to various enzyme targets. Simulations suggest that this compound exhibits high binding potential for several therapeutic targets, including those implicated in cancer and inflammatory diseases. These findings underscore its significance as a lead compound for further optimization.

The synthesis of 3-(Aminomethyl)-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-5-carboxylic acid presents both challenges and opportunities for synthetic chemists. The introduction of multiple fluorinated substituents requires precise control over reaction conditions to achieve high yields and purity. However, modern synthetic methodologies have made significant strides in facilitating such transformations, particularly through transition-metal-catalyzed reactions and fluorination techniques. These advancements have not only improved synthetic efficiency but also enabled access to more complex derivatives of this compound. Such progress is crucial for expanding its applications in drug discovery and material science.

In addition to its pharmaceutical potential, 3-(Aminomethyl)-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-5-carboxylic acid has shown promise in materials science applications. Its unique structural features make it suitable for designing advanced materials with tailored electronic properties. For instance, fluorinated pyridines have been explored as building blocks for organic semiconductors and liquid crystals due to their ability to influence charge transport properties. The presence of multiple fluorinated groups enhances electron-withdrawing effects, which can be leveraged to modulate material performance in electronic devices.

The biological activity of 3-(Aminomethyl)-4-(difluoromethyl)-2-(trifluoromethyl)pyridine-5-carboxylic acid has also been investigated through preclinical studies conducted on cell culture models and animal models. Initial results indicate that this compound exhibits inhibitory effects on certain kinases and proteases associated with cancer progression. Furthermore, it demonstrates anti-inflammatory properties by modulating cytokine production pathways. These findings highlight its potential as a therapeutic agent but also underscore the need for further investigation to fully elucidate its mechanism of action and safety profile.

The future direction of research on 3-(Aminomethylethylenylidene]-4-difluro-methyle]-[alpha]-trifluro-methyle]pyridin]-5carb oxylicacid (CAS No: 1361701-38-3) is likely to focus on structure-activity relationship studies aimed at optimizing its pharmacological properties. By systematically modifying individual substituents or introducing new functional groups, researchers can fine-tune its activity against specific targets while maintaining desired physicochemical characteristics such as solubility and metabolic stability. Additionally integrating machine learning approaches into drug discovery pipelines could accelerate this process by predicting how structural modifications will impact biological activity.

In conclusion,[CAS No:1361701-38-3] stands out as a versatile scaffold with significant potential across multiple domains including pharmaceuticals materials science;and beyond Its unique structural features combined with recent advances;in synthetic methodologies make it an exciting;subject;for ongoing research;as scientists strive;to unlock new therapeutic possibilities;and develop innovative materials;with tailored properties Further exploration will undoubtedly reveal even more about this remarkable compound;and how it can contribute;to scientific progress

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